
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro-: is an organic compound with the molecular formula C11H15NO4. It is a derivative of benzene, where the benzene ring is substituted with a 2-methyl-2-nitropropyl group and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 1-(2-methyl-2-nitropropyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the precursor and nitrating agents are continuously fed into a reactor. This method allows for better control over reaction conditions and yields higher purity products. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)
Substitution: Various electrophiles such as halogens, sulfonic acids, or alkylating agents
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Amino derivatives
Substitution: Halogenated, sulfonated, or alkylated benzene derivatives
Scientific Research Applications
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of nitroaromatic compounds on living organisms.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes investigating their potential as therapeutic agents or their toxicological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in materials science and engineering.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-methyl-2-nitropropyl)-4-nitro-
- Benzene, 1-(2-methyl-2-nitropropyl)-3-nitro-
- Toluene, 1-(2-methyl-2-nitropropyl)-2-nitro-
Uniqueness
Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- is unique due to the specific positioning of its nitro groups and the 2-methyl-2-nitropropyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and the ability to undergo various chemical transformations set it apart from other similar compounds.
Properties
CAS No. |
65398-89-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-(2-methyl-2-nitropropyl)-2-nitrobenzene |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-5-3-4-6-9(8)11(13)14/h3-6H,7H2,1-2H3 |
InChI Key |
LAVCABNWIHHZES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


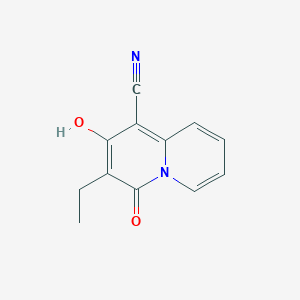
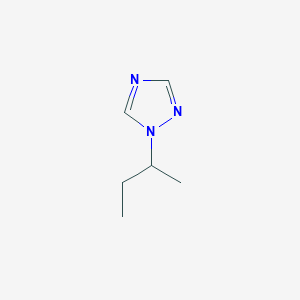
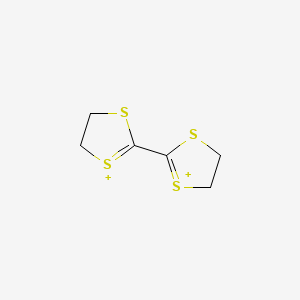
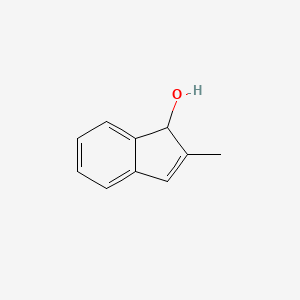
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
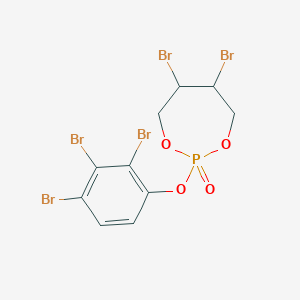
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
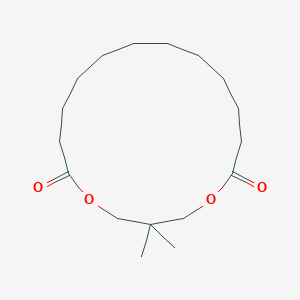

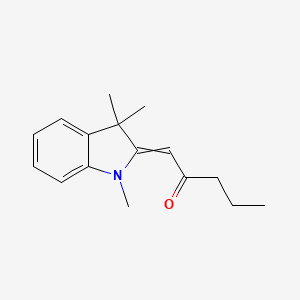
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
